molecular formula C4H9N3S B158117 Acetone thiosemicarbazone CAS No. 1752-30-3

Acetone thiosemicarbazone

Cat. No.: B158117
CAS No.: 1752-30-3
M. Wt: 131.2 g/mol
InChI Key: FQUDPIIGGVBZEQ-UHFFFAOYSA-N
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Description

Acetone thiosemicarbazone is a chemical compound with the molecular formula C4H9N3S . It is used in the plastics industry in the manufacture of polyvinyl chloride (PVC) to terminate the polymerization process . It is also used as an intermediate in the manufacture of pesticides and pharmaceuticals .


Synthesis Analysis

Thiosemicarbazones, including this compound, are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . A study reported the synthesis of nine thiosemicarbazones using the facile addition–elimination reaction of thiosemicarbazide with acetone or aldehydes .


Molecular Structure Analysis

Thiosemicarbazones possess structural diversity and variable bonding patterns. The CSN3 core atoms are coplanar . In terms of their chemical structures, the CSN3 core atoms are coplanar .


Chemical Reactions Analysis

Upon reaction with Ru (PPh3)3Cl2 in ethanol in the presence of triethylamine, this compound undergoes several interesting chemical transformations, such as thiolation via methyl C–H bond activation, C–N bond cleavage, and conversion of the CS fragment to CO .


Physical and Chemical Properties Analysis

This compound appears as white crystals with a molar mass of 131.20 g·mol−1 . It has a melting point of 172 to 175 °C . It may form toxic gases with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .

Scientific Research Applications

Chemical Transformations and Complex Formation

Acetone thiosemicarbazone, when reacting with ruthenium, undergoes several chemical transformations such as thiolation via methyl C–H bond activation, C–N bond cleavage, and conversion of the CS fragment to CO. This results in complexes that show intense absorptions in the visible and ultraviolet regions and exhibit interesting electrochemical properties (Paul et al., 2014).

Antioxidant Activity and Potential Therapeutic Use

Thiosemicarbazones, including this compound, have been investigated for their potential therapeutic applications. They have shown excellent inhibition of acetylcholinesterase and exhibited strong antioxidant action, making them candidates for the treatment of Alzheimer’s disease (Sens et al., 2017).

Structural Analysis and Flexibility

The structure of this compound derivatives, such as N-(4-hydroxybenzyl)this compound, demonstrates greater flexibility and different pathways of association compared to typical thiosemicarbazones. This structural uniqueness is important for understanding their chemical and biological properties (Argibay-Otero & Vázquez-López, 2017).

Ring-Chain Tautomerism

Ring-chain tautomerism in acetone N-methylated thiosemicarbazones, including this compound, reveals their dynamic structural behavior, which has implications in their reactivity and potential applications in medicinal chemistry (Uda & Kubota, 1979).

Nonlinear Optical Properties

Research on the nonlinear optical (NLO) properties of this compound has revealed interesting results, suggesting potential applications in optical technologies. Computational studies on the inducement of NLO activity by this compound have shown changes in electronic spectra and electrochemical observations (Moorthy et al., 2015).

Mechanism of Action

Target of Action

Acetone thiosemicarbazone is a chemical compound with the molecular formula C4H9N3S . The primary targets of this compound are cancer cells . The compound exhibits potent cytotoxicity against various cancer cell lines . The antitumor activity of thiosemicarbazone-derived compounds is triggered by the coordination of the thiosemicarbazone moiety to metals such as palladium and platinum . This results in the generation of thiosemicarbazones metal complexes that affect critical molecular targets in tumors .

Mode of Action

The mode of action of this compound involves a variety of intermolecular interactions. The compound is synthesized through the addition-elimination reaction of thiosemicarbazide with acetone . The dimerization of two thiosemicarbazone units through a pair of N-H···S hydrogen bonds is a universal feature of the solid-state structures in this series . The organoiodines serve to link chains through either I···S or I···N halogen bonding, or less commonly, S···I chalcogen bonding . This variety of intermolecular interactions leads to the formation of double-stranded chains, ribbons, and sheets .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its anticancer properties. The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . This ROS-mediated apoptosis is a key pathway through which this compound exerts its anticancer property .

Pharmacokinetics

Theoretical studies using swissadme and admetsar programs suggest that the bioavailability and bioactivity of thiosemicarbazone derivatives may be high .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . The compound exhibits potent cytotoxicity against various cancer cell lines, including MCF-7, SK-mel-2, and DU145 . The mechanism of this action is primarily through ROS-mediated apoptosis .

Safety and Hazards

Acetone thiosemicarbazone is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . Symptoms of acute exposure may include nausea, vomiting, eye and skin irritation, excessive salivation, pulmonary edema, hyperglycemia, and seizures .

Future Directions

While specific future directions for Acetone thiosemicarbazone are not detailed in the search results, thiosemicarbazones have been the subject of many studies in recent years due to their biological activities and pharmacological properties . Future substituted thiosemicarbazones and their complexes may emerge as multi-target inhibitors .

Properties

IUPAC Name

(propan-2-ylideneamino)thiourea
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InChI

InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8)
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InChI Key

FQUDPIIGGVBZEQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=NNC(=S)N)C
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Molecular Formula

C4H9N3S
Record name ACETONE THIOSEMICARBAZIDE
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DSSTOX Substance ID

DTXSID6044480
Record name Acetone thiosemicarbazide
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Molecular Weight

131.20 g/mol
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Physical Description

Acetone thiosemicarbazide is a solid. (EPA, 1998), Solid; [CAMEO] White to pale brown solid; [Alfa Aesar MSDS]
Record name ACETONE THIOSEMICARBAZIDE
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CAS No.

1752-30-3
Record name ACETONE THIOSEMICARBAZIDE
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Record name 2-(1-Methylethylidene)hydrazinecarbothioamide
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Record name ACETONE THIOSEMICARBAZONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Acetone thiosemicarbazone
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Acetone thiosemicarbazone

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